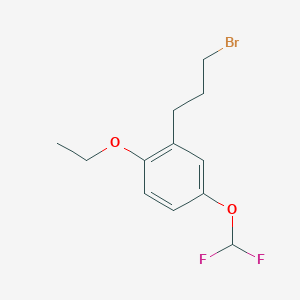

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene

Description

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene (molecular formula: C₁₂H₁₅BrF₂O₂, molar mass: 309.15 g/mol) is a halogenated aromatic compound featuring a bromopropyl chain at position 1, a difluoromethoxy group at position 5, and an ethoxy group at position 2 on a benzene ring. Its predicted physical properties include a density of 1.357 g/cm³ and a boiling point of 308.7°C . The bromopropyl group enhances electrophilic reactivity, while the difluoromethoxy and ethoxy substituents contribute to lipophilicity and metabolic stability, making it a candidate for pharmaceutical intermediates or agrochemical applications.

Properties

Molecular Formula |

C12H15BrF2O2 |

|---|---|

Molecular Weight |

309.15 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-(difluoromethoxy)-1-ethoxybenzene |

InChI |

InChI=1S/C12H15BrF2O2/c1-2-16-11-6-5-10(17-12(14)15)8-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |

InChI Key |

SWBLPHZDRYVWRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The bromopropyl group can be introduced through a bromination reaction, while the difluoromethoxy and ethoxy groups can be added using appropriate reagents and conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The double bonds in the benzene ring can participate in addition reactions with suitable reagents.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may be used in studies involving cell signaling and molecular interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Compound A : 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-ethoxybenzene (CAS: 1805890-53-2)

- Key Differences : Substitution positions of difluoromethoxy (position 2 vs. 5) and ethoxy (position 6 vs. 2) groups alter steric and electronic effects.

- Impact : Positional isomerism affects dipole moments and intermolecular interactions, leading to a slightly lower predicted boiling point (308.7°C vs. higher analogs) .

Compound B : 1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone (C₁₄H₁₉BrO₃)

- Key Differences: Replacement of difluoromethoxy with hydroxy and addition of a propyl group and ethanone moiety.

- Impact : Increased molecular weight (315.21 g/mol ) and hydrogen-bonding capacity due to the hydroxy group, enhancing solubility in polar solvents but reducing lipophilicity .

Compound C : 3-(4-Bromophenyl)-5-(3-(difluoromethoxy)phenyl)isoxazole

- Key Differences : Isoxazole core replaces benzene, with bromophenyl and difluoromethoxy groups at positions 3 and 3.

Physicochemical Properties Comparison

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₁₅BrF₂O₂ | C₁₂H₁₅BrF₂O₂ | C₁₄H₁₉BrO₃ | C₁₆H₁₀BrF₂NO₂ |

| Molar Mass (g/mol) | 309.15 | 309.15 | 315.21 | 370.17 |

| Boiling Point (°C) | 308.7 (predicted) | 308.7 (predicted) | Not reported | Not reported |

| Density (g/cm³) | 1.357 (predicted) | 1.357 (predicted) | 1.29 (estimated) | 1.42 (estimated) |

| Key Functional Groups | Br, OCH₂CF₂, OEt | Br, OCH₂CF₂, OEt | Br, OH, COCH₃ | Br, OCH₂CF₂, Isoxazole |

Biological Activity

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethoxybenzene, with the molecular formula C12H15BrF2O2 and a molecular weight of approximately 309.15 g/mol, is an organic compound notable for its complex structure featuring a benzene ring substituted with a bromopropyl group, a difluoromethoxy group, and an ethoxy group. This unique arrangement of functional groups contributes to its distinct chemical properties and potential applications in medicinal chemistry and organic synthesis.

The compound is characterized by its ability to interact with various biological targets, particularly enzymes and receptors. Its mechanism of action often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to either inhibition or activation of enzymatic activities. This property is crucial for biochemical studies, especially in enzyme inhibition assays and receptor binding studies.

Structural Analysis

| Property | Value |

|---|---|

| Molecular Formula | C12H15BrF2O2 |

| Molecular Weight | 309.15 g/mol |

| Purity | ≥ 98% |

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interactions with specific enzymes and receptors. These interactions are critical for understanding its biological effects and therapeutic potential.

Mechanism of Action:

- Enzyme Interaction: The compound forms covalent bonds with nucleophilic sites on proteins, which can result in the inhibition or activation of enzymatic functions.

- Receptor Binding: It has been shown to bind effectively to certain receptors, influencing various biological pathways.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in different biological contexts:

-

Enzyme Inhibition Assays:

- In vitro studies demonstrated that this compound inhibits specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

-

Receptor Binding Studies:

- Research has indicated that this compound binds to neurotransmitter receptors, potentially influencing neurological functions. This opens avenues for exploring its role in treating neurodegenerative diseases.

-

Comparative Studies:

- Comparisons with structurally similar compounds have revealed variations in biological activity based on different substituents. For instance:

Compound Name Unique Features 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene Enhanced lipophilicity compared to ethoxy variant 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene Different electronic properties due to sulfur

- Comparisons with structurally similar compounds have revealed variations in biological activity based on different substituents. For instance:

Future Directions

Ongoing research aims to further elucidate the full range of biological effects and therapeutic applications of this compound. Investigations are focusing on:

- Mechanistic Studies: Understanding the detailed mechanisms by which the compound interacts with biological targets.

- Therapeutic Applications: Exploring its potential as a therapeutic agent in various diseases, particularly those involving metabolic and neurological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.